molecular formula C18H21F3N4O3S B4794265 1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE

1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4794265
M. Wt: 430.4 g/mol
InChI Key: NAEYCHHFZQWITG-UHFFFAOYSA-N
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Description

1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a pyrazole ring, and a piperidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic reagents like sodium azide (NaN₃) or thiols can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: The compound can be utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both a pyrazole ring and a piperidinecarboxamide moiety distinguishes it from other trifluoromethyl-containing compounds, making it a valuable tool in various research applications.

Properties

IUPAC Name

1-methylsulfonyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3S/c1-29(27,28)25-7-5-14(6-8-25)17(26)23-16-10-22-24(12-16)11-13-3-2-4-15(9-13)18(19,20)21/h2-4,9-10,12,14H,5-8,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEYCHHFZQWITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-(METHYLSULFONYL)-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-PIPERIDINECARBOXAMIDE

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